Aqueous Basicity (pKa) of Phenanthridine Versus Acridine: Quantifying Protonation Differences That Affect Solubility and Reactivity
Phenanthridine exhibits an aqueous pKa of 4.61 at 25 °C, whereas its direct isomer acridine has a reported pKa of 5.60 under comparable aqueous conditions [1]. The difference of nearly one full pKa unit corresponds to a ΔpKa of 0.99, meaning acridine is approximately 10 times more basic than phenanthridine [1]. At pH 7.4, the fraction of phenanthridine in its neutral (unprotonated) form is >99%, whereas acridine remains partially protonated, affecting its solubility profile and DNA intercalation efficiency [2].
| Evidence Dimension | Acid dissociation constant (pKa) in aqueous solution |
|---|---|
| Target Compound Data | pKa = 4.61 (aqueous, 25 °C) |
| Comparator Or Baseline | Acridine: pKa = 5.60 (aqueous, 25 °C) |
| Quantified Difference | ΔpKa = 0.99 (acridine ~10× more basic) |
| Conditions | Aqueous solution at 25 °C; phenanthridine solubility at pH 7.4 = 7.7 μg/mL |
Why This Matters
A 10-fold difference in basicity directly impacts the compound's speciation at physiological or near-neutral pH, dictating whether it exists primarily as a neutral molecule or a charged cation, which in turn governs its suitability as a DNA intercalator precursor, its extraction efficiency from aqueous phases, and its compatibility with pH-sensitive formulations.
- [1] Phenanthridine pKa value from Wikipedia and ptable.com; Acridine pKa from Albert, A. The Acridines, 1966, and confirmed in University of Chicago Spectroscopic Laboratory Annual Report, 1949. View Source
- [2] Phenanthridine solubility data: 7.7 μg/mL at pH 7.4. Wikipedia and ptable.com. View Source
